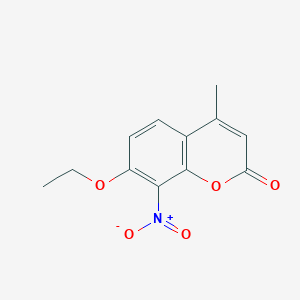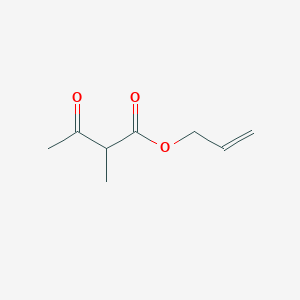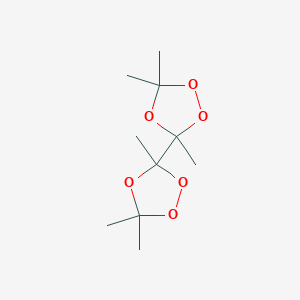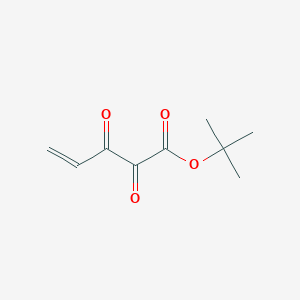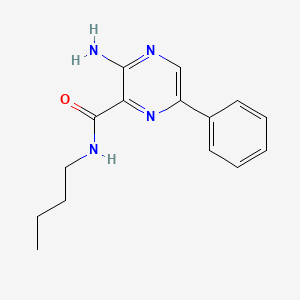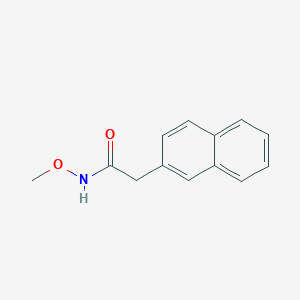![molecular formula C11H15O6- B14303190 4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate CAS No. 112241-32-4](/img/no-structure.png)
4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate is an organic compound with a complex structure that includes both ester and ether functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 4-hydroxybutanoic acid with 3-chloropropyl 2-methylacrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester and ether linkages.
Industry: Utilized in the production of polymers and materials with specific properties, such as flexibility and durability.
Mecanismo De Acción
The mechanism of action of 4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate involves its interaction with various molecular targets. The ester and ether groups can undergo hydrolysis in the presence of enzymes, leading to the release of active metabolites. These metabolites can then participate in further biochemical pathways, exerting their effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxopentanoate: Similar structure with an additional carbon in the backbone.
4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoic acid: Contains a carboxylic acid group instead of an ester.
3-{3-[(2-Methylacryloyl)oxy]propoxy}-3-oxobutanoate: Variation in the position of the ester group.
Propiedades
| 112241-32-4 | |
Fórmula molecular |
C11H15O6- |
Peso molecular |
243.23 g/mol |
Nombre IUPAC |
4-[3-(2-methylprop-2-enoyloxy)propoxy]-4-oxobutanoate |
InChI |
InChI=1S/C11H16O6/c1-8(2)11(15)17-7-3-6-16-10(14)5-4-9(12)13/h1,3-7H2,2H3,(H,12,13)/p-1 |
Clave InChI |
AZQRVRFRYQYWBI-UHFFFAOYSA-M |
SMILES canónico |
CC(=C)C(=O)OCCCOC(=O)CCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


